molecular formula C16H14O4 B1676467 Methyllucidone CAS No. 19956-54-8

Methyllucidone

Cat. No.: B1676467
CAS No.: 19956-54-8
M. Wt: 270.28 g/mol
InChI Key: FITVJPYUOAZKPN-PBMBQWDMSA-N
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Description

Methyllucidone is a naturally occurring compound isolated from the plant Lindera erythrocarpa Makino. It is known for its neuroprotective and antioxidant properties, making it a subject of interest in various scientific research fields .

Mechanism of Action

Target of Action

Methyllucidone primarily targets the Nrf-2/HO-1 signaling pathway . It also interacts with PI3K and STAT3 . These targets play crucial roles in various cellular processes, including antioxidant signaling, inflammation regulation, and cell survival .

Mode of Action

This compound acts as a neuroprotective agent and an antioxidant . It inhibits the production of reactive oxygen species (ROS) and activates antioxidant signaling pathways that include Nrf-2 and PI3K . It also regulates STAT3 activity .

Biochemical Pathways

This compound affects several biochemical pathways. It upregulates the expression of heme oxygenase 1 (HO-1) and promotes the nuclear translocation of nuclear factor-E2-related factor 2 (Nrf-2), an intracellular antioxidant enzyme, and its transcription factor . Additionally, it involves Akt phosphorylation regulating Nrf-2 . These pathways are crucial for antioxidant signaling and neuroprotection .

Result of Action

This compound has been shown to significantly enhance the viability of HT-22 cells under glutamate-induced oxidative conditions . This suggests that this compound has a neuronal mechanism to protect neurons without microglial regulation . It effectively blocks the glutamate effect to increase ROS production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, excessive extracellular glutamate in the central nervous system (CNS) can lower glutathione levels, inhibiting cystine/glutamate transporters, which cause the accumulation of ROS and neuronal cell death . This compound’s antioxidant effect can help moderate this oxidative damage and maintain cellular redox homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyllucidone can be synthesized through the extraction from Lindera erythrocarpa Makino. The extraction process involves the use of organic solvents to isolate the compound from the plant material .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction processes using advanced techniques such as supercritical fluid extraction or solvent extraction. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyllucidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Methyllucidone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study antioxidant mechanisms and chemical reactivity.

    Biology: Investigated for its neuroprotective effects and ability to modulate oxidative stress.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.

    Industry: Utilized in the development of antioxidant formulations and neuroprotective agents.

Comparison with Similar Compounds

Methyllucidone is compared with other similar compounds such as:

These compounds share similar properties but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

(2Z)-4-methoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3/b9-8+,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITVJPYUOAZKPN-PBMBQWDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)/C(=C(\C=C\C2=CC=CC=C2)/OC)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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